

# An In-Depth Technical Guide to 3-Bromo-6-methoxy-2-methylaniline

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## Compound of Interest

Compound Name:	3-Bromo-6-methoxy-2-methylaniline
CAS No.:	786596-55-2
Cat. No.:	B1338762

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and potential applications of **3-Bromo-6-methoxy-2-methylaniline**, a substituted aniline derivative of significant interest in synthetic and medicinal chemistry.

## Molecular Structure and Physicochemical Properties

**3-Bromo-6-methoxy-2-methylaniline**, with the CAS number 786596-55-2, possesses a well-defined molecular architecture that dictates its reactivity and potential utility. The core of the molecule is an aniline ring, which is substituted with a bromine atom at the 3-position, a methoxy group at the 6-position, and a methyl group at the 2-position relative to the amino group.

The molecular formula of this compound is  $C_8H_{10}BrNO$ .<sup>[1]</sup> Based on this composition, the calculated molecular weight is approximately 216.07 g/mol.<sup>[1]</sup> The strategic placement of the

bromo, methoxy, and methyl groups on the aniline ring creates a unique electronic and steric environment, influencing its behavior in chemical reactions and its interaction with biological targets.

Table 1: Physicochemical Properties of **3-Bromo-6-methoxy-2-methylaniline**

Property	Value	Source
CAS Number	786596-55-2	Internal Knowledge
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BrNO	[1]
Molecular Weight	216.07 g/mol	[1]
IUPAC Name	3-bromo-6-methoxy-2-methylaniline	
Canonical SMILES	CC1=CC(=C(C=C1N)OC)Br	
InChI Key	PISJURSAAXTVIB-UHFFFAOYSA-N	[1]

Diagram 1: Molecular Structure of **3-Bromo-6-methoxy-2-methylaniline**

Caption: 2D representation of **3-Bromo-6-methoxy-2-methylaniline**.

## Synthesis and Reactivity Insights

While a specific, detailed synthesis protocol for **3-Bromo-6-methoxy-2-methylaniline** is not readily available in the public domain, its structure suggests plausible synthetic routes based on established organic chemistry principles. The synthesis would likely involve a multi-step process starting from a commercially available substituted aniline or nitrobenzene.

A potential retrosynthetic analysis suggests that the molecule could be assembled through functionalization of a pre-existing aniline or by reduction of a corresponding nitrobenzene precursor. Key transformations would include bromination, methoxylation, and introduction of the methyl group, with the order of these steps being crucial to ensure the desired regioselectivity.

For instance, the synthesis could potentially start from a methoxy-methyl-nitrobenzene derivative, followed by bromination and subsequent reduction of the nitro group to an amine. The directing effects of the existing substituents would play a critical role in achieving the correct isomer.

## Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for **3-Bromo-6-methoxy-2-methylaniline** is not widely published. However, based on the known effects of the functional groups on the aniline scaffold, we can predict the key features of its NMR, IR, and mass spectra.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methyl group protons, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of their positions on the substituted ring.
- <sup>13</sup>C NMR: The carbon NMR spectrum would display signals for each of the eight unique carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carbon atoms attached to the bromine, nitrogen, and oxygen atoms showing characteristic shifts.
- FT-IR: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm<sup>-1</sup>), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal abundance of <sup>79</sup>Br and <sup>81</sup>Br) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

## Applications in Drug Discovery and Development

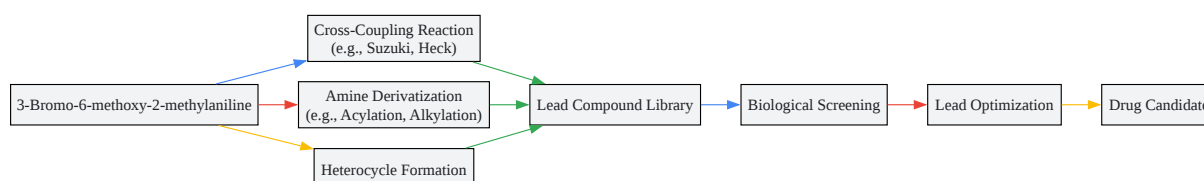
Substituted anilines are a cornerstone in medicinal chemistry, serving as versatile building blocks for the synthesis of a wide array of pharmaceutical agents.<sup>[2]</sup> The presence of a bromine atom, a methoxy group, and a methyl group in **3-Bromo-6-methoxy-2-methylaniline**

provides multiple points for further chemical modification, making it an attractive scaffold for the development of novel drug candidates.

The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.[2] The amino group can be acylated, alkylated, or used to form heterocyclic rings, which are common motifs in bioactive molecules. The methoxy and methyl groups can influence the compound's lipophilicity, metabolic stability, and binding interactions with target proteins.

Brominated organic compounds, in particular, have been incorporated into various drug molecules to enhance their efficacy, modulate their pharmacokinetic properties, or serve as a handle for further synthetic transformations.[2]

Diagram 2: Potential Role in Drug Synthesis Workflow



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Caption: Potential synthetic pathways from the core molecule.

## Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be observed when handling **3-Bromo-6-methoxy-2-methylaniline**. While a specific Safety Data Sheet (SDS) for this compound is not readily available, general guidelines for handling substituted anilines should be followed. These compounds are often toxic and can be absorbed through the skin.

General Safety Recommendations:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
- Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

## References

- PubChem. 3-Bromo-2-methoxy-6-methylaniline. National Center for Biotechnology Information. [\[Link\]](#)

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## Sources

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